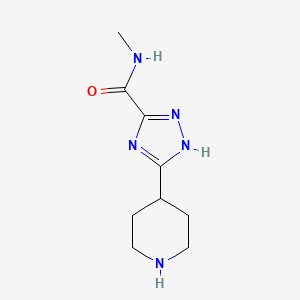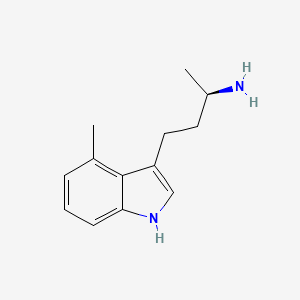
(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a 4-methyl-1H-indole moiety attached to a butan-2-amine chain, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-methyl-1H-indole core.
Chain Extension: The indole core is then subjected to a series of reactions to introduce the butan-2-amine chain. This often involves alkylation reactions using appropriate alkyl halides.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the indole ring or the amine group.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
(2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: Unique due to its specific structure and chiral center.
4-Methyl-1H-indole: Lacks the butan-2-amine chain, resulting in different properties.
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The (2S)-enantiomer, which may have different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both the indole moiety and the butan-2-amine chain. This combination of features makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
(2R)-4-(4-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-12-13(9)11(8-15-12)7-6-10(2)14/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m1/s1 |
InChI 键 |
COHFDVMBGGWFFR-SNVBAGLBSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)NC=C2CC[C@@H](C)N |
规范 SMILES |
CC1=C2C(=CC=C1)NC=C2CCC(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


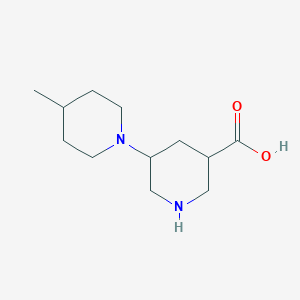
![2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13225523.png)

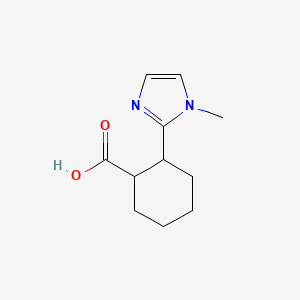
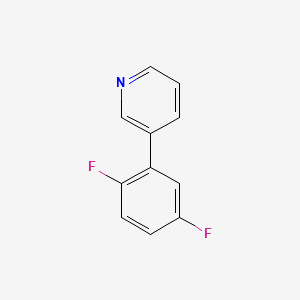

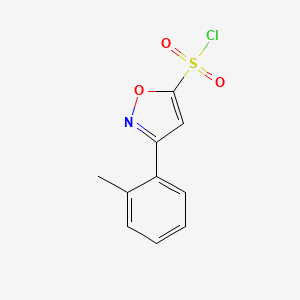
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
![2-(Chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13225582.png)
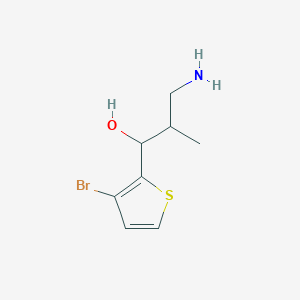
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)
